3,6-dimethyl-N-(4-sulfamoylbenzyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-dimethyl-N-(4-sulfamoylbenzyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is of significant interest due to its potential biological activities, including antibacterial, anticancer, and antiproliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-(4-sulfamoylbenzyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be achieved through a multicomponent protocol. One approach involves the reaction of 3,5-dimethyl-4-nitroisoxazole with aromatic aldehydes and acetophenones . Another method includes the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput screening and automated synthesis, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N-(4-sulfamoylbenzyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities.
Scientific Research Applications
3,6-dimethyl-N-(4-sulfamoylbenzyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antibacterial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-(4-sulfamoylbenzyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways essential for the survival and proliferation of bacteria or cancer cells . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H16N4O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3,6-dimethyl-N-[(4-sulfamoylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H16N4O4S/c1-9-7-13(14-10(2)20-24-16(14)19-9)15(21)18-8-11-3-5-12(6-4-11)25(17,22)23/h3-7H,8H2,1-2H3,(H,18,21)(H2,17,22,23) |
InChI Key |
BEKHCQSPBQTBME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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